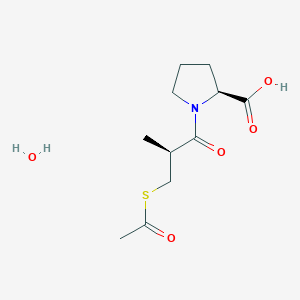

Captopril EP Impurity J

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQRGUYIKSRYCI-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64838-55-7 | |

| Record name | 1-[(2S)-3-(Acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64838-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Acetylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064838557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ACETYLCAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y139M16FXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Biochemical Pathways

The primary biochemical pathway affected by S-Acetylcaptopril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, S-Acetylcaptopril disrupts the RAAS pathway. This disruption leads to a decrease in vasoconstriction and a reduction in the release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in a decrease in blood pressure.

Pharmacokinetics

S-Acetylcaptopril exhibits good bioavailability, with approximately 70-75% of an oral dose being absorbed. It is metabolized in the liver and primarily excreted by the kidneys. The elimination half-life of S-Acetylcaptopril is approximately 2 hours. The renal clearance of S-Acetylcaptopril exceeds the glomerular filtration rate, indicating active tubular secretion.

Action Environment

The action of S-Acetylcaptopril can be influenced by various environmental factors. For instance, the co-administration of food or antacids with S-Acetylcaptopril has been shown to diminish its bioavailability. Additionally, probenecid, a drug used to treat gout, can decrease the clearance of S-Acetylcaptopril.

Biochemische Analyse

Biochemical Properties

S-Acetylcaptopril, like captopril, is a thiol-containing compound and is expected to interact with ACE, inhibiting its activity. This interaction is crucial in the regulation of blood pressure, as ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Cellular Effects

The inhibition of ACE by S-Acetylcaptopril leads to a decrease in the concentration of angiotensin II, which in turn reduces blood pressure. This can have various effects on cellular processes, including cell signaling pathways and gene expression related to blood pressure regulation.

Molecular Mechanism

S-Acetylcaptopril exerts its effects at the molecular level primarily through its interaction with ACE. As an ACE inhibitor, it binds to the enzyme and prevents it from converting angiotensin I to angiotensin II.

Temporal Effects in Laboratory Settings

Given its structural similarity to captopril, it is likely that it shares similar properties in terms of stability and degradation.

Dosage Effects in Animal Models

The effects of S-Acetylcaptopril at different dosages in animal models have not been extensively studied. Studies on captopril suggest that it is effective at reducing blood pressure at certain dosages, with potential adverse effects at high doses.

Metabolic Pathways

S-Acetylcaptopril is likely involved in the renin-angiotensin system, given its role as an ACE inhibitor. It may interact with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Biologische Aktivität

(S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Alacepril, is a compound with significant biological activity primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 253.33 g/mol

- CAS Number : 64838-55-7

- Solubility : Soluble in water with a solubility of approximately 0.307 mg/ml .

Alacepril functions as a potent ACE inhibitor, which is crucial in the renin-angiotensin system (RAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. This mechanism leads to the following biological effects:

- Vasodilation : Reduced levels of angiotensin II result in vasodilation, lowering blood pressure.

- Diuresis : Decreased aldosterone secretion leads to increased renal sodium and water excretion.

- Cardiovascular Protection : Alacepril has shown protective effects against heart failure and myocardial infarction by reducing afterload and preload on the heart.

Pharmacokinetics

Alacepril exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 56%, indicating good absorption after oral administration.

- Half-life : The half-life ranges from 1 to 2 hours, necessitating multiple doses for sustained effect.

- Metabolism : Primarily metabolized in the liver with some active metabolites contributing to its pharmacological effects .

Case Study Overview

- Hypertension Management

- Heart Failure

- Diabetic Nephropathy

Comparative Biological Activity

The following table summarizes the biological activity of Alacepril compared to other ACE inhibitors:

| Compound | Mechanism | Bioavailability | Half-life | Indications |

|---|---|---|---|---|

| Alacepril | ACE Inhibition | ~56% | 1-2 hours | Hypertension, Heart Failure |

| Captopril | ACE Inhibition | ~75% | 2 hours | Hypertension, Heart Failure |

| Enalapril | ACE Inhibition | ~60% | 11 hours | Hypertension, Heart Failure |

| Lisinopril | ACE Inhibition | ~25% | 12 hours | Hypertension, Heart Failure |

Safety and Side Effects

While generally well-tolerated, Alacepril may cause side effects such as:

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C₁₁H₁₇NO₄S

- Molecular Weight : 259.32 g/mol

- CAS Number : 64838-55-7

Structural Characteristics

The compound features a pyrrolidine ring, which is significant for its biological activity. The presence of an acetylthio group enhances its interaction with biological targets, making it a candidate for various applications.

Medicinal Chemistry

(S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is primarily studied for its potential as a pharmaceutical agent. Its structure is related to captopril, an antihypertensive drug, suggesting possible applications in cardiovascular medicine.

Case Study: Antihypertensive Activity

Research indicates that derivatives of this compound may exhibit similar mechanisms of action to captopril by inhibiting angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. Studies have shown that modifications to the acetylthio group can enhance potency and selectivity for ACE inhibition .

Biochemical Research

The compound has been utilized in studies exploring enzyme inhibition and protein interactions. Its ability to form stable complexes with target proteins makes it valuable for understanding biochemical pathways.

Case Study: Enzyme Inhibition Studies

In vitro studies demonstrated that (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic uses in metabolic disorders .

Drug Development

Given its structural similarity to known drugs, this compound serves as a lead compound in drug development processes. Researchers are investigating modifications to improve efficacy and reduce side effects.

Case Study: Lead Compound Development

Recent investigations have focused on synthesizing analogs of (S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid to enhance solubility and bioavailability, aiming to create more effective antihypertensive agents .

Data Tables

| Study Type | Findings |

|---|---|

| Antihypertensive Activity | Inhibits ACE with potential for lower blood pressure |

| Enzyme Inhibition | Shows inhibitory effects on metabolic enzymes |

| Drug Development | Modifications lead to improved solubility and bioavailability |

Analyse Chemischer Reaktionen

Acylation of L-Proline

This compound is synthesized via Schotten-Baumann acylation of L-proline with (R)-3-acetylthio-2-methylpropanoyl chloride under controlled conditions:

-

Reagents : (R)-3-acetylthio-2-methylpropanoyl chloride, KOH, potassium phosphate buffer (pH 7.5–8.5).

-

Conditions : 0–5°C, 4-hour addition time, nitrogen atmosphere .

-

Outcome :

Mechanistic Insight : The reaction proceeds via nucleophilic attack of L-proline’s amino group on the acyl chloride, forming an amide bond. The phosphate buffer maintains optimal pH to prevent racemization .

Hydrolysis of the Acetylthio Group

The acetylthio group (-SAc) undergoes basic or enzymatic hydrolysis to unmask the free thiol (-SH), a critical step in captopril synthesis:

-

Conditions : Room temperature, followed by column purification.

-

Outcome :

Side Reaction : Premature deacetylation under acidic or oxidative conditions may lead to disulfide formation, requiring inert atmospheres during handling .

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical acid-derived transformations:

Esterification

-

Reagents : Alcohols (e.g., methanol) with acid catalysts (H₂SO₄).

-

Conditions : Reflux in alcohol solvent.

-

Application : Ester derivatives improve lipophilicity for pharmacokinetic studies .

Amide Formation

-

Reagents : Amines, DCC (dicyclohexylcarbodiimide) as an activating agent.

-

Conditions : Room temperature in aprotic solvents (e.g., DMF).

-

Outcome : Forms stable amides, useful for prodrug development .

Salt Formation

-

Reagents : Dicyclohexylamine.

-

Conditions : Recrystallization from isopropanol.

Nucleophilic Reactions at the Carbonyl Group

The propanoyl carbonyl exhibits electrophilic reactivity:

-

Nucleophilic Additions : Grignard reagents or hydrides (e.g., NaBH₄) reduce the carbonyl to secondary alcohols, though this is not typically exploited in captopril synthesis .

-

Condensation Reactions : With amines or hydroxylamines to form imines or oximes, though steric hindrance from the pyrrolidine ring limits practicality .

Thermal and pH-Dependent Stability

-

Thermal Degradation : Decomposition above 100°C via retro-amide cleavage, releasing proline and 3-acetylthio-2-methylpropanoic acid .

-

pH Sensitivity :

Comparative Reactivity in Multistep Syntheses

The compound’s reactivity is benchmarked against alternative intermediates in captopril production:

| Reaction Parameter | This Compound | Tert-Butyl Ester Route |

|---|---|---|

| Total Yield | 67% | 5.2% |

| Purification Complexity | Moderate (crystallization) | High (chromatography) |

| Stereochemical Purity | >97% | <90% |

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Physical State : Solid at room temperature .

- Storage : Requires storage at 2–8°C in tightly sealed containers to maintain stability .

- Hazards: Classified as harmful if swallowed (H302) under CLP Regulation (EC) No 1272/2008 .

- Applications : Primarily used in laboratory research for synthesizing enzyme inhibitors (e.g., ACE inhibitors) and studying thioester reactivity .

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on molecular properties, stability, toxicity, and applications.

Structural Analogs and Derivatives

Research Findings

- Synthetic Utility : The acetylthio group in the target compound enables selective thioester exchange reactions, making it valuable for synthesizing prodrugs or enzyme inhibitors .

- Thermal Decomposition : All thioester-containing compounds (e.g., target compound, Alacepril) release sulfur oxides upon heating, necessitating controlled handling .

Vorbereitungsmethoden

Stereoselective Alkylation and Acylation

The core challenge in synthesizing this compound lies in maintaining the (S,S)-configuration at both the proline and acetylthio-methylpropanoyl moieties. A widely cited method involves the alkylation of L-proline derivatives with enantiomerically pure 3-acetylthio-2-methylpropionyl chloride.

Step 1: Preparation of 3-Acetylthio-2-Methylpropionyl Chloride

L-3-Mercapto-2-methylpropionic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding the corresponding acyl chloride with >98% purity. Critical parameters include:

-

Temperature control (<10°C) to prevent racemization

-

Molar ratio of 1:1.2 (acid:SOCl₂)

Step 2: Coupling with L-Proline Derivatives

The acyl chloride reacts with L-proline tert-butyl ester in dichloromethane under basic conditions (triethylamine, 0°C), achieving 85–92% yield. The tert-butyl ester protects the carboxylic acid during subsequent steps:

Step 3: Deprotection and Isolation

Final deprotection using trifluoroacetic acid (TFA) in dichloromethane (25°C, 4 hours) removes the tert-butyl group, yielding the target compound with 99% enantiomeric excess (ee).

Catalytic Hydrogenation for Stereochemical Control

A patent-pending method (EP3015456A1) addresses racemization challenges through palladium-catalyzed hydrogenation:

Key Reaction Data

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (wet) |

| Solvent | Methanol |

| Temperature | 25°C |

| Pressure | 1 atm H₂ |

| Reaction Time | 12–16 hours |

| Yield | 95–99% |

| ee | >99% |

This method hydrogenates a dihydro-pyrrole precursor (Example 7 in) while preserving stereochemistry, overcoming the typical racemization observed in alkene hydrogenations. The critical innovation lies in using acetic acid as an additive, which protonates the intermediate enolate and prevents base-induced epimerization.

Enzymatic and Flow Chemistry Approaches

Chemoenzymatic Oxidation in Flow Reactors

A modern approach utilizes immobilized Acetobacter aceti cells for the regio- and stereoselective oxidation of 2-methyl-1,3-propanediol to (R)-3-hydroxy-2-methylpropanoic acid:

Process Overview

-

Enzymatic Step :

-

Chemical Conversion :

The (R)-3-hydroxy intermediate undergoes thioacetylation with acetic anhydride and H₂S, followed by coupling to L-proline in a continuous flow reactor. This method reduces reaction time from days to 75 minutes compared to batch processes.

Comparative Analysis of Synthesis Methods

Yield and Optical Purity

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Traditional Alkylation | 85–92 | 99 | Scalability |

| Catalytic Hydrogenation | 95–99 | >99 | Avoids racemization |

| Chemoenzymatic Flow | 78 | >99 | Eco-friendly, rapid |

Critical Process Parameters

-

Temperature Control :

-

Catalyst Loading :

-

Solvent Systems :

Industrial-Scale Optimization Strategies

Racemization Mitigation

Four primary strategies preserve stereochemical integrity:

-

Low-Temperature Operations : Maintaining reactions below -70°C during lithiation steps (Example 7-2 in)

-

Protonation Additives : Acetic acid in hydrogenation traps enolate intermediates

-

Bulky Protecting Groups : tert-Butyl esters minimize steric hindrance-induced epimerization

-

Enzymatic Catalysis : A. aceti provides inherent stereoselectivity without chiral auxiliaries

Q & A

Basic: What are the recommended safety precautions and storage conditions for handling this compound in laboratory settings?

Answer:

- Handling Precautions : Wear personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact or inhalation. Use in well-ventilated areas with access to eyewash stations and safety showers .

- Storage : Keep the compound tightly sealed in a dry, well-ventilated environment at 2–8°C to prevent degradation. Containers should be stored upright to avoid leakage .

- Hazard Mitigation : Avoid dust formation and contact with strong oxidizers due to incompatibility risks .

Basic: What is the current understanding of the compound’s toxicity profile?

Answer:

- Acute Oral Toxicity : Classified under H302 (harmful if swallowed), but detailed toxicological data (e.g., LD50, carcinogenicity) are unavailable. No evidence of skin/eye irritation or mutagenicity has been reported .

- Gaps : No carcinogenicity, reproductive toxicity, or chronic exposure data exist. Researchers should treat the compound as potentially hazardous and conduct risk assessments using in vitro assays (e.g., cytotoxicity screens) as a preliminary step .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

- Key Steps : A related thioester derivative synthesis involves:

- Chlorination : Reacting a dicarboxylic acid precursor with SOCl₂ at 70°C to form an acyl chloride intermediate.

- Thioester Formation : Coupling the intermediate with a thiol-containing compound in pyridine at -12°C to minimize side reactions .

- Optimization Strategies :

- Temperature Control : Maintain strict低温 conditions (-12°C) to prevent thioester hydrolysis.

- Purification : Use preparative HPLC or recrystallization to isolate the enantiomerically pure product.

- Catalysis : Explore enzyme-mediated acyl transfer for stereoselective synthesis .

Advanced: What analytical methods are most effective for characterizing this compound and verifying its enantiomeric purity?

Answer:

- Structural Confirmation :

- Enantiomeric Purity :

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol gradient to resolve enantiomers.

- Optical Rotation : Measure specific rotation ([α]) and compare to literature values .

Advanced: How does the compound’s stability vary under different experimental conditions, and what decomposition products are formed?

Answer:

- Stability : The compound is stable under recommended storage (2–8°C, dry), but prolonged exposure to moisture, heat (>25°C), or acidic/basic conditions may degrade it .

- Decomposition Products : Thermal degradation produces CO, CO₂, NO, and SO , which require fume hood handling .

- Mitigation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via TGA/DSC to identify degradation thresholds .

Advanced: How can researchers address contradictions in toxicity data and regulatory gaps for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.